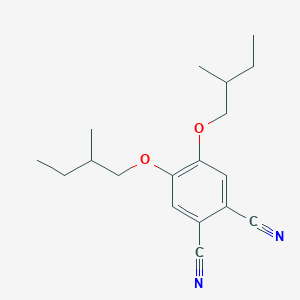

4,5-Bis(2-methylbutoxy)benzene-1,2-dicarbonitrile

CAS No.: 676448-92-3

Cat. No.: VC16795348

Molecular Formula: C18H24N2O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676448-92-3 |

|---|---|

| Molecular Formula | C18H24N2O2 |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | 4,5-bis(2-methylbutoxy)benzene-1,2-dicarbonitrile |

| Standard InChI | InChI=1S/C18H24N2O2/c1-5-13(3)11-21-17-7-15(9-19)16(10-20)8-18(17)22-12-14(4)6-2/h7-8,13-14H,5-6,11-12H2,1-4H3 |

| Standard InChI Key | AZTOILQUMORPAG-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)COC1=C(C=C(C(=C1)C#N)C#N)OCC(C)CC |

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Features

The compound’s IUPAC name, 4,5-bis(2-methylbutoxy)benzene-1,2-dicarbonitrile, reflects its substitution pattern: a benzene core with 2-methylbutoxy (-OCHCH(CHCH)CHCH) groups at positions 4 and 5 and nitrile (-C≡N) groups at positions 1 and 2 . The 2-methylbutoxy substituents introduce steric bulk, potentially influencing solubility and reactivity, while the electron-withdrawing nitriles may enhance thermal stability.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 676448-92-3 |

| PubChem CID | 71367862 |

| Molecular Formula | |

| Molecular Weight | 300.4 g/mol |

| SMILES | CCC(C)COC1=C(C=C(C(=C1)C#N)C#N)OCC(C)CC |

| InChI Key | AZTOILQUMORPAG-UHFFFAOYSA-N |

The SMILES notation and InChIKey provide unambiguous representations of connectivity and stereochemistry, critical for computational modeling and database searches .

Spectroscopic and Computational Characterization

While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational tools predict key features:

-

IR: Strong absorption bands near 2240 cm (C≡N stretch) and 1250–1050 cm (C-O-C ether stretches) .

-

NMR: Peaks for nitrile carbons (~115 ppm), ether-linked oxygens (δ 70–75 ppm), and aromatic carbons (δ 120–140 ppm).

The 3D conformation, accessible via PubChem’s interactive model, reveals a non-planar structure due to steric interactions between the 2-methylbutoxy chains .

Synthesis and Reaction Pathways

Nucleophilic Aromatic Substitution

A benzene ring pre-functionalized with nitro or halide groups at positions 1 and 2 could undergo sequential etherification. For example:

-

Nitrile Introduction: Catalytic cyanation of 1,2-dihalobenzene using CuCN or Pd-catalyzed cross-coupling.

-

Etherification: Reaction with 2-methylbutanol under Mitsunobu conditions or using NaH as a base .

Cyclization of Precursors

A dicyano intermediate could react with 2-methylbutyl bromide in a Williamson ether synthesis, though regioselectivity challenges may arise.

Physicochemical Properties

Solubility and Stability

The lipophilic 2-methylbutoxy groups likely render the compound soluble in organic solvents (e.g., DCM, THF) but insoluble in water. Nitriles confer resistance to hydrolysis under acidic conditions, though strong bases may degrade the nitrile groups.

Thermal Properties

No experimental melting/boiling points are reported. Comparing to structurally similar compounds:

-

4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile (MW 344.5 g/mol): Decomposes above 250°C.

-

Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate: MP 98–100°C .

Extrapolating, 4,5-bis(2-methylbutoxy)benzene-1,2-dicarbonitrile may exhibit a melting point near 50–80°C and thermal stability up to 200°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume